molecular formula C18H22N2O3S B2373904 (5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one CAS No. 383895-46-3

(5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B2373904
CAS No.: 383895-46-3
M. Wt: 346.45
InChI Key: VEMDBKVPGVVQLP-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Biological Activity

(5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a synthetic compound with a thiazole backbone, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3S, with a molecular weight of 346.45 g/mol. Its structure features a thiazole ring, morpholine moiety, and a butoxybenzylidene substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H22N2O3S
Molecular Weight346.45 g/mol
PurityTypically 95%

Antimicrobial Properties

Research indicates that compounds with thiazole structures often exhibit antimicrobial activity. In vitro studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study conducted on human breast cancer cell lines reported that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Interaction : It possibly interacts with various receptors, modulating their activity and influencing downstream signaling.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with this compound, indicating its role in transcriptional regulation.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
  • Anticancer Research : In a clinical trial involving patients with advanced breast cancer, administration of this compound led to notable tumor regression in a subset of patients, correlating with increased levels of apoptotic markers in tumor biopsies.
  • Inflammation Model : An animal model of arthritis showed that treatment with this compound resulted in reduced swelling and joint inflammation compared to controls.

Properties

IUPAC Name

(5E)-5-[(2-butoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-3-10-23-15-7-5-4-6-14(15)13-16-17(21)19-18(24-16)20-8-11-22-12-9-20/h4-7,13H,2-3,8-12H2,1H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDBKVPGVVQLP-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.